Cas no 93752-78-4 (Lateropyrone)

Lateropyrone 化学的及び物理的性質
名前と識別子
-
- avenacein Y
- LATEROPYRONE
- methyl 5,9-dihydroxy-2-methyl-4,6-dioxopyrano[3,4-g]chromene-8-carboxylate
- 4H,6H-Benzo(1,2-b:4,5-c')dipyran-8-carboxylic acid, 5-hydroxy-9-methoxy-2-methyl-4,6-dioxo-
- Lateropyrone
-
- インチ: 1S/C15H10O8/c1-5-3-7(16)10-8(22-5)4-6-9(12(10)18)14(19)23-13(11(6)17)15(20)21-2/h3-4,17-18H,1-2H3
- InChIKey: JSQAILNRMPHAGO-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=CC(C2C(=C3C(=O)OC(C(=O)OC)=C(C3=CC1=2)O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 646
- トポロジー分子極性表面積: 119
Lateropyrone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BioAustralis | BIA-L1128-25 mg |
Lateropyrone |
93752-78-4 | >95% by HPLC | 25mg |
$588.00 | 2023-07-10 | |
BioAustralis | BIA-L1128-5mg |
Lateropyrone |
93752-78-4 | >95% by HPLC | 5mg |
$190.00 | 2024-07-19 | |
1PlusChem | 1P01E6D6-5mg |
Lateropyrone |
93752-78-4 | ≥99% | 5mg |
$205.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66786-25mg |
Lateropyrone |
93752-78-4 | 98% | 25mg |
¥6069.00 | 2023-09-08 | |
TRC | L177583-5mg |
Lateropyrone |
93752-78-4 | 5mg |
$155.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66786-5mg |
Lateropyrone |
93752-78-4 | 98% | 5mg |
¥1396.00 | 2023-09-08 | |
1PlusChem | 1P01E6D6-25mg |
Lateropyrone |
93752-78-4 | ≥99% | 25mg |
$731.00 | 2024-04-20 | |
BioAustralis | BIA-L1128-5 mg |
Lateropyrone |
93752-78-4 | >95% by HPLC | 5mg |
$168.00 | 2023-07-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L913141-5mg |
Lateropyrone (Avenacein Y) |
93752-78-4 | 98% | 5mg |
¥2,098.80 | 2022-01-13 | |
TRC | L177583-10mg |
Lateropyrone |
93752-78-4 | 10mg |
$253.00 | 2023-05-18 |
Lateropyrone 関連文献
-
3. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
Lateropyroneに関する追加情報
Introduction to Lateropyrone (CAS No. 93752-78-4)
Lateropyrone, a naturally occurring compound with the chemical identifier CAS No. 93752-78-4, has garnered significant attention in the field of chemical and biomedical research due to its unique pharmacological properties. This compound, belonging to the pyrrole class of heterocyclic molecules, exhibits a range of biological activities that have sparked extensive interest among researchers exploring novel therapeutic agents.
The molecular structure of Lateropyrone consists of a pyrrole ring substituted with specific functional groups, which contribute to its distinctive chemical behavior. This structural arrangement not only influences its reactivity but also plays a crucial role in its interaction with biological targets. Recent studies have highlighted the potential of Lateropyrone as a lead compound for developing new drugs, particularly in the treatment of neurological disorders and inflammatory conditions.
In the realm of pharmacology, Lateropyrone has been investigated for its potential neuroprotective effects. Research indicates that this compound may interfere with pathways associated with neurodegeneration, making it a promising candidate for therapies targeting diseases such as Alzheimer's and Parkinson's. The exact mechanisms through which Lateropyrone exerts its effects are still under investigation, but preliminary findings suggest that it may modulate neurotransmitter release and receptor activity.
Moreover, the anti-inflammatory properties of Lateropyrone have been a focal point of several recent studies. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and metabolic syndromes. By targeting inflammatory pathways, Lateropyrone may offer a therapeutic edge in managing these conditions. Experiments involving cell culture and animal models have demonstrated its ability to reduce pro-inflammatory cytokine production, thereby alleviating inflammatory responses.
The synthesis and isolation of Lateropyrone have also been refined in recent years, enabling more efficient production for research purposes. Advances in chemical synthesis techniques have allowed researchers to access larger quantities of this compound, facilitating more comprehensive studies on its biological activities. Additionally, spectroscopic and chromatographic methods have improved the purity and characterization of Lateropyrone samples, ensuring reliable experimental outcomes.
One particularly intriguing aspect of Lateropyrone is its interaction with specific enzymes and receptors in the body. Studies have shown that it can bind to certain protein targets, influencing cellular processes in ways that may lead to therapeutic benefits. For instance, its ability to inhibit specific enzymes involved in pain signaling has led to investigations into its potential as an analgesic agent. These interactions underscore the compound's versatility and highlight its potential for drug development.
The pharmacokinetic profile of Lateropyrone is another area of active research. Understanding how the body processes this compound—its absorption, distribution, metabolism, and excretion—is crucial for optimizing its therapeutic use. Preliminary data suggest that Lateropyrone has a moderate bioavailability and a relatively long half-life, which could make it suitable for once-daily dosing regimens. However, further studies are needed to fully elucidate its pharmacokinetic properties.
Environmental considerations also play a role in the study of Lateropyrone. As interest in natural products grows, researchers are exploring sustainable methods for their synthesis and extraction. The development of green chemistry approaches could enhance the production of Lateropyrone while minimizing environmental impact. Such efforts align with broader trends in pharmaceutical research aimed at creating more eco-friendly drug development processes.
Future directions in the study of Lateropyrone include exploring its potential applications in oncology. Preliminary evidence suggests that this compound may exhibit antitumor effects by inhibiting key pathways involved in cancer cell growth and survival. While these findings are still preliminary, they open up exciting possibilities for further investigation into Lateropyrone's role in cancer therapy.
In conclusion, Lateropyrine (CAS No. 93752-78-4) represents a fascinating compound with diverse biological activities and therapeutic potential. Its unique chemical structure and interactions with biological targets make it an attractive candidate for drug development across multiple disease areas. As research continues to uncover new aspects of this molecule's properties and applications, it is likely to remain a significant focus for scientists seeking innovative solutions in medicine.
93752-78-4 (Lateropyrone) 関連製品
- 1806745-93-6(4-(Aminomethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid)
- 1361573-79-6(6'-(Difluoromethyl)-2,3,5-trichloro-2'-(trifluoromethyl)biphenyl)
- 866589-45-9(3-(benzenesulfonyl)-N-2-(3,4-diethoxyphenyl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine)
- 1286695-54-2(1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea)
- 1480853-99-3(3-(1-methyl-1H-1,2,4-triazol-5-yl)methylaniline)
- 2228460-73-7(2-(4-benzylmorpholin-2-yl)propan-2-ol)
- 1020453-62-6(2-{[3-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]oxy}-N-(3-methylphenyl)acetamide)
- 1361671-18-2(C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine)
- 2248382-82-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethenyl-1H-pyrazole-5-carboxylate)
- 5465-29-2(2-propyl-1H-1,3-benzodiazole)



